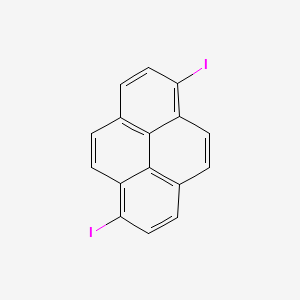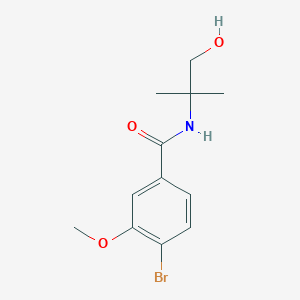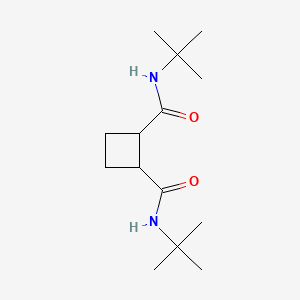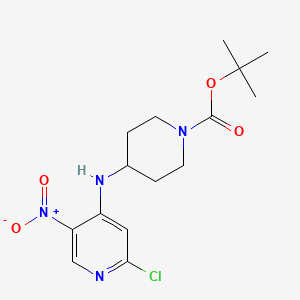
1,5,7-Trimethylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16. It is a derivative of indan, characterized by the presence of three methyl groups attached to the indan ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For example, indan can be reacted with methyl iodide in the presence of a strong acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high temperatures and pressures to facilitate the methylation reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,7-Trimethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,5,7-trimethylindan depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme assays, it may interact with the active site of the enzyme, altering its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Trimethylindan: Another derivative of indan with different methyl group positions.
1,1,5-Trimethylindan: Similar structure but with methyl groups at different positions.
1,5,7-Trisubstituted indoline compounds: Compounds with similar indan core but different substituents.
Uniqueness
1,5,7-Trimethylindan is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
36541-18-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,5,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
NHUDOXBAZXTOGS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC(=CC(=C12)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


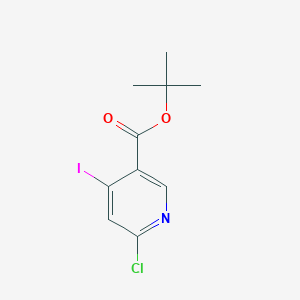
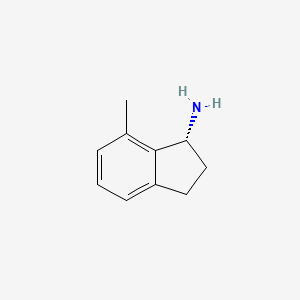
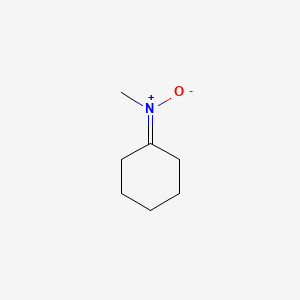
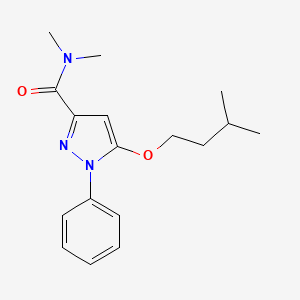
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)


